1-(Bromomethyl)-5-chloro-2,3-dimethoxybenzene
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Overview
Description
1-(Bromomethyl)-5-chloro-2,3-dimethoxybenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group, a chlorine atom, and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-5-chloro-2,3-dimethoxybenzene can be synthesized through a multi-step process involving the bromination of 5-chloro-2,3-dimethoxytoluene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-5-chloro-2,3-dimethoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation: The compound can undergo oxidation reactions to form aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is 5-chloro-2,3-dimethoxytoluene.
Scientific Research Applications
1-(Bromomethyl)-5-chloro-2,3-dimethoxybenzene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of functionalized materials with specific properties for use in electronics and photonics.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-5-chloro-2,3-dimethoxybenzene primarily involves its reactivity at the bromomethyl group. The bromomethyl group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The presence of electron-donating methoxy groups and an electron-withdrawing chlorine atom on the benzene ring influences the compound’s reactivity and stability.
Comparison with Similar Compounds
Benzyl Bromide: Similar in structure but lacks the chlorine and methoxy substituents.
1-Bromo-2,3-dimethoxybenzene: Lacks the chlorine substituent.
5-Chloro-2,3-dimethoxytoluene: Lacks the bromomethyl group.
Properties
Molecular Formula |
C9H10BrClO2 |
---|---|
Molecular Weight |
265.53 g/mol |
IUPAC Name |
1-(bromomethyl)-5-chloro-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10BrClO2/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
XJHUUYYVOGEQTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CBr)Cl |
Origin of Product |
United States |
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